molecular formula C17H14BrN3O2 B12199972 5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide

5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide

Cat. No.: B12199972
M. Wt: 372.2 g/mol
InChI Key: INOTWNQDVXOFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedel-Crafts acylation followed by cyclization.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the quinoline derivative with pyridine-3-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the quinoline core.

    Substitution: The bromine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2-methylquinoline: Shares the quinoline core but lacks the pyridine-3-carboxamide moiety.

    5-bromo-2-methoxypyridine: Contains the bromine and methoxy groups but lacks the quinoline core.

    N-(quinolin-4-yl)pyridine-3-carboxamide: Similar structure but without the bromine and methoxy groups.

Uniqueness

5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide is unique due to the combination of the quinoline core, bromine atom, methoxy group, and pyridine-3-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

5-bromo-N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H14BrN3O2/c1-10-6-14(13-4-3-5-15(23-2)16(13)20-10)21-17(22)11-7-12(18)9-19-8-11/h3-9H,1-2H3,(H,20,21,22)

InChI Key

INOTWNQDVXOFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.